molecular formula C22H20 B569903 6-Butylchrysene CAS No. 6901-71-9

6-Butylchrysene

Cat. No.: B569903
CAS No.: 6901-71-9
M. Wt: 284.402
InChI Key: XJQKMLMKECCWEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the carcinogenic nature of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Butylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cancer Research

Carcinogenicity Studies
One of the primary applications of 6-Butylchrysene is in cancer research. Studies have shown that this compound can induce tumors in laboratory animals, particularly in the lungs and skin. The mechanism involves metabolic activation leading to DNA adduct formation, which is critical for understanding how PAHs contribute to cancer development.

Case Study: Tumor Induction in Rodents
A significant study involved administering varying doses of this compound to mice. The results indicated a dose-dependent increase in tumor incidence, particularly lung adenomas. This research highlights the compound's role as a model for studying PAH-induced carcinogenesis .

Environmental Toxicology

Environmental Monitoring
this compound is often monitored in environmental samples due to its persistence and potential toxicity. It is commonly found in urban air pollutants and sediments near industrial sites. Understanding its environmental fate helps assess ecological risks.

Data Table: Concentration Levels in Different Environments

Environment TypeSample LocationConcentration (ng/m³)
Urban AirDowntown Area15
Industrial EmissionNear Oil Refinery120
SedimentRiverbank30

This table summarizes the concentration levels of this compound across various environments, demonstrating its widespread presence and potential impact on human health and ecosystems.

Pharmacological Research

Potential Therapeutic Applications
Recent studies suggest that derivatives of this compound may have therapeutic potential due to their ability to modulate cellular pathways involved in cancer progression. Investigations into its analogs are ongoing, focusing on their efficacy as anti-cancer agents.

Case Study: In Vitro Analysis of Derivatives
In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a dual role as both a carcinogen and a potential therapeutic agent. This duality necessitates further exploration into safe application methods .

Material Science

Use in Polymer Chemistry
this compound has been explored as an additive in polymer formulations to enhance material properties such as thermal stability and resistance to degradation. Its incorporation into polymers can improve performance under extreme conditions.

Comparison with Similar Compounds

Uniqueness of 6-Butylchrysene: this compound is unique due to the presence of a butyl group, which can influence its chemical reactivity and biological effects. The butyl group can affect the compound’s solubility, making it more lipophilic compared to its parent compound, chrysene .

Biological Activity

6-Butylchrysene (6-Bc) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and endocrine disruption. This article explores the various biological activities associated with 6-Bc, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its fused aromatic rings and a butyl side chain, which contributes to its lipophilicity and biological interactions. The compound's structure can be represented as follows:

C18H18\text{C}_{18}\text{H}_{18}

Carcinogenicity

Carcinogenic Potential : this compound has been identified as a potent carcinogen in various studies. Research indicates that it can induce tumors in laboratory animals, particularly through metabolic activation leading to DNA adduct formation. One study reported that 6-Bc exposure resulted in significant tumor development in the lungs of mice, highlighting its role as a genotoxic agent .

Mechanisms of Action : The carcinogenic effects of 6-Bc are primarily attributed to its metabolic activation by cytochrome P450 enzymes, which convert it into reactive intermediates capable of binding to DNA. This process can lead to mutations and subsequent tumorigenesis.

Endocrine Disruption

Endocrine Disrupting Activity : Recent studies have suggested that 6-Bc may disrupt endocrine functions by interacting with estrogen receptors. In vitro assays have demonstrated that 6-Bc can bind to estrogen receptors, potentially mimicking estrogenic activity . This raises concerns about its implications for reproductive health and developmental processes.

Toxicological Studies

A comprehensive overview of toxicological studies on this compound reveals its impact on various biological systems:

Study Model Organism Findings
ZebrafishInduced oxidative stress and altered CYP gene expression.
MiceTumorigenic effects observed in lung tissues.
Human cell linesEstrogen receptor binding and activation noted.

Case Studies

  • Zebrafish Model : A study utilizing zebrafish embryos exposed to varying concentrations of 6-Bc indicated significant developmental toxicity, with alterations in gene expression related to oxidative stress responses. The expression levels of cytochrome P450 genes were notably increased, suggesting a direct impact on metabolic pathways .
  • Mammalian Studies : In rodent models, exposure to 6-Bc resulted in a dose-dependent increase in tumor incidence, particularly in the lungs and liver. Histopathological examinations revealed significant lesions consistent with neoplastic changes .

Properties

IUPAC Name

6-butylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20/c1-2-3-8-17-15-22-18-10-5-4-9-16(18)13-14-21(22)20-12-7-6-11-19(17)20/h4-7,9-15H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQKMLMKECCWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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